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Sulfo-Cyanine5.5 carboxylic acid

Cat. No.: B611061
M. Wt: 1017.3 g/mol
InChI Key: MMQQUABRDYPOFX-UHFFFAOYSA-K
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Description

Evolution of Near-Infrared Fluorescent Probes in Biomedical Research

The journey of fluorescent probes in biomedical research has seen a significant shift towards the near-infrared (NIR) window, typically defined as the range between 700 and 1700 nm. nih.gov This evolution is driven by the inherent advantages of NIR light, which include reduced photon scattering, minimal autofluorescence from biological tissues, and deeper tissue penetration compared to visible light. nih.govnih.gov These characteristics make NIR probes exceptionally suited for in vivo imaging, allowing for high-sensitivity, real-time visualization of biological processes in living organisms. nih.govacs.org

Over the past few decades, researchers have developed a diverse array of NIR fluorophores based on various molecular scaffolds such as cyanine (B1664457), squaraine, and BODIPY. nih.gov The continuous development of these probes has overcome many limitations of traditional visible-range fluorophores, paving the way for advanced applications in live-cell imaging, single-molecule studies, and super-resolution microscopy. nih.gov

Significance of Sulfonated Cyanine Dyes in Aqueous Biological Systems

Within the broader class of NIR probes, cyanine dyes have gained prominence due to their high extinction coefficients and good quantum yields. lumiprobe.com However, a key challenge with many organic dyes is their tendency to aggregate in aqueous environments, which can lead to fluorescence quenching and reduced performance. The introduction of sulfonate groups onto the cyanine core structure represents a pivotal advancement in addressing this issue.

Sulfonated cyanine dyes, such as the Sulfo-Cy series, exhibit significantly enhanced water solubility. lumiprobe.comglpbio.com This increased hydrophilicity is attributed to the negatively charged sulfonate groups, which not only prevent aggregation but also improve the stability of the dye in biological buffers. lumiprobe.comglpbio.com Consequently, sulfonated cyanines are ideal for labeling biomolecules like proteins and nucleic acids in their native aqueous environments without the need for organic co-solvents that could denature sensitive targets. lumiprobe.comglpbio.com

Role of Sulfo-Cyanine5.5 Carboxylic Acid as a Core Building Block for Research Tools

This compound is a prime example of a sulfonated cyanine dye that has become an indispensable tool in biomedical research. It is a water-soluble, far-red emitting fluorophore with excitation and emission maxima typically around 673 nm and 691-707 nm, respectively. antibodies.combroadpharm.com The presence of four sulfo groups ensures its high hydrophilicity and negative charge at neutral pH. antibodies.commedchemexpress.comlumiprobe.com

The defining feature of this compound is its terminal carboxylic acid group (-COOH). This functional group provides a reactive handle for covalent conjugation to primary amine groups on biomolecules, such as the lysine (B10760008) residues in proteins and antibodies. broadpharm.com This reaction, often facilitated by activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), forms stable amide bonds, enabling the creation of highly specific fluorescently labeled probes. broadpharm.com This capability has led to its widespread use in applications ranging from in vivo small-animal imaging to molecular tracking and diagnostics.

Furthermore, the unactivated carboxylic acid form of the dye serves as a valuable tool for calibration and as a non-reactive control in labeling experiments. lumiprobe.com Its activated form, Sulfo-Cyanine5.5 NHS ester, is a readily available reagent for efficiently labeling amine-containing molecules. lumiprobe.com

Research Trajectories and Unanswered Questions Regarding this compound

Current research involving this compound and its derivatives continues to push the boundaries of biomedical imaging. One area of active investigation is the development of "turn-on" fluorescent probes, where the dye's fluorescence is initially quenched and then activated upon interaction with a specific biological target or event, such as enzymatic activity or changes in the cellular microenvironment. nih.gov

Another research direction focuses on improving the photophysical properties and stability of cyanine dyes. While sulfonated cyanines have addressed the issue of aggregation, researchers are exploring modifications to the core structure to further enhance photostability and quantum yield. wur.nl For instance, replacing the traditionally unstable aryl ether linkage in some cyanine dyes with a more robust carbon-carbon bond is a promising strategy to improve stability. wur.nl

Despite the significant progress, several questions remain. Optimizing the dye-to-biomolecule labeling ratio to maximize signal without compromising the biological activity of the target molecule is a persistent challenge. aatbio.com Additionally, a deeper understanding of the interactions between the dye and its local environment is needed to fully predict and control its fluorescent behavior in complex biological systems. Further research into the synthesis of novel, highly stable, and brightly fluorescent cyanine-based probes will undoubtedly continue to be a vibrant area of investigation.

Chemical Compounds Mentioned

Compound Name
This compound
Sulfo-Cyanine5.5 NHS ester
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N-hydroxysuccinimide (NHS)
Sulfo-Cy3
Sulfo-Cy5
Sulfo-Cy7
Indocyanine Green (ICG)
IRDye 800CW

Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~673 nm antibodies.combroadpharm.com
Emission Maximum (λem)~691-707 nm antibodies.combroadpharm.com
Molar Extinction Coefficient~235,000 M⁻¹cm⁻¹ antibodies.com
Molecular FormulaC₄₀H₃₉K₃N₂O₁₄S₄ antibodies.combroadpharm.com
Molecular Weight~1017.3 g/mol broadpharm.com
SolubilityWater, DMSO, DMF antibodies.combroadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H39K3N2O14S4 B611061 Sulfo-Cyanine5.5 carboxylic acid

Properties

IUPAC Name

tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQQUABRDYPOFX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39K3N2O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1017.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization for Research Applications

Advanced Solution-Phase Synthesis Approaches for Sulfo-Cyanine5.5 Carboxylic Acid Derivatives

The synthesis of cyanine (B1664457) dyes, including this compound, has traditionally been accomplished through a stepwise condensation reaction in solution. nih.gov This typically involves the reaction of two nucleophilic aza-heterocycles with a polyene-chain precursor. nih.govacs.org However, conventional methods often require high temperatures for N-alkylation to form the aza-heterocycle salt, which can lead to the decomposition of temperature-sensitive functional groups. nih.gov

To circumvent these challenges, modular synthetic approaches have been developed. nih.gov These strategies involve the attachment of delicate functional groups in the final steps of the synthesis, thereby preserving their integrity. nih.gov For instance, a common strategy begins with a commercially available indolenine derivative to synthesize a carboxy-indolium precursor. nih.gov This is followed by a reaction with a malonaldehyde dianilide derivative to form a hemicyanine, which is then promptly used in the subsequent step without extensive purification due to its potential for decomposition. nih.gov The final step involves the reaction of the hemicyanine with an activated carboxy-indolium derivative to yield the asymmetric cyanine dye. nih.gov

Solid-phase synthesis offers an alternative that can simplify purification. acs.orgcam.ac.uk These methods often involve a "catch-and-release" strategy where a hemicyanine intermediate is captured on a solid support, such as a sulfonyl chloride resin. acs.org This immobilization facilitates the removal of unreacted reagents and byproducts. The subsequent reaction with a second heterocyclic nucleophile cleaves the dye from the resin, yielding a purer product. acs.org

Functionalization Strategies Utilizing the Carboxylic Acid Moiety

The carboxylic acid group on Sulfo-Cyanine5.5 is a versatile handle for a multitude of chemical modifications, enabling its conjugation to various biomolecules and the introduction of diverse functionalities for specific research applications.

Formation of Activated Esters (e.g., N-Hydroxysuccinimide Esters) for Amine Bioconjugation

A primary application of the carboxylic acid moiety is its conversion to an activated ester, most commonly an N-hydroxysuccinimide (NHS) ester. This is typically achieved through a reaction with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting Sulfo-Cyanine5.5 NHS ester is highly reactive towards primary amine groups, such as the lysine (B10760008) residues found in proteins and peptides, forming stable amide bonds. acs.org This method is a cornerstone for labeling antibodies, proteins, and other amine-containing molecules for a variety of applications, including fluorescence microscopy and flow cytometry. axispharm.com

Introduction of Biorthogonal Click Chemistry Handles (e.g., Alkyne, Azide (B81097), DBCO)

The carboxylic acid can be modified to incorporate bioorthogonal reactive groups, enabling highly specific "click chemistry" ligations. This allows for the labeling of biomolecules in complex biological systems with minimal off-target reactions.

Alkyne Derivatives: Sulfo-Cyanine5.5 can be functionalized with an alkyne group. medchemexpress.comevitachem.com This is typically achieved by coupling the carboxylic acid with an amine-containing alkyne linker. The resulting alkyne-modified dye can then react with azide-functionalized biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). evitachem.comlumiprobe.com This reaction is highly efficient and specific.

Azide Derivatives: Conversely, an azide group can be introduced onto the Sulfo-Cyanine5.5 core. broadpharm.comlumiprobe.com This allows for reaction with alkyne-modified targets. The azide functionality provides a bioorthogonal handle for labeling in complex biological environments. broadpharm.comlumiprobe.com

DBCO Derivatives: For copper-free click chemistry, which is often preferred for live-cell imaging to avoid copper-induced toxicity, dibenzocyclooctyne (DBCO) derivatives of Sulfo-Cyanine5.5 are synthesized. lumiprobe.comsapphirebioscience.com The strained ring of DBCO reacts rapidly with azide-modified molecules in a strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for a metal catalyst. lumiprobe.combroadpharm.comlumiprobe.com

Development of Maleimide (B117702) Conjugates for Thiol Reactivity

To target cysteine residues in proteins or other thiol-containing molecules, this compound can be converted into a maleimide derivative. apexbt.com This is typically accomplished by reacting the carboxylic acid with an amine-containing maleimide linker. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl groups under mild conditions (pH ~7), forming a stable thioether bond. biotium.com This provides an alternative labeling strategy to amine-reactive NHS esters, particularly when modification of lysine residues might interfere with protein function. biotium.com

Synthesis of Other Reactive Derivatives (e.g., Amine, Tyramide)

Amine Derivatives: The carboxylic acid can be converted to a primary amine, providing a nucleophilic site for further conjugation. medchemexpress.comglpbio.com This is often achieved by coupling the carboxylic acid with a diamine linker. nih.gov The resulting Sulfo-Cyanine5.5 amine can then be reacted with various electrophiles, such as activated esters or isothiocyanates, to attach other molecules of interest. medchemexpress.comlumiprobe.commedchemexpress.com

Tyramide Derivatives: Sulfo-Cyanine5.5 tyramide derivatives are synthesized for use in tyramide signal amplification (TSA) techniques. lumiprobe.comsapphirebioscience.com In TSA, an antibody or probe conjugated to horseradish peroxidase (HRP) catalyzes the deposition of multiple tyramide-fluorophore conjugates in the vicinity of the target molecule. biotium.comthermofisher.com This results in a significant amplification of the fluorescent signal, enabling the detection of low-abundance targets in applications like immunohistochemistry (IHC) and in situ hybridization (ISH). lumiprobe.combiotium.comakoyabio.com

Purification and Characterization Techniques for Research-Grade Derivatives

The synthesis of Sulfo-Cyanine5.5 derivatives often results in a mixture of the desired product, unreacted starting materials, and side products. Therefore, robust purification and characterization methods are essential to obtain research-grade materials.

High-performance liquid chromatography (HPLC) is a primary tool for both the purification and analysis of cyanine dyes and their conjugates. stanford.edugoogle.comresearchgate.net Reversed-phase HPLC (RP-HPLC) using C18 columns is commonly employed, often with a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate). stanford.edunih.gov The high polarity of sulfo-cyanine dyes can present challenges, and specialized protocols have been developed to address this. google.comnih.gov Monitoring the elution profile with both UV-Vis absorption and fluorescence detection allows for the identification and collection of the desired fluorescent product. nih.gov

For desalting and initial purification, Sep-Pak cartridges can be utilized. stanford.edu This step is often performed prior to HPLC to remove excess salts and other impurities that might interfere with the chromatographic separation. stanford.edu

Characterization of the purified derivatives is crucial to confirm their identity and purity. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to verify the molecular weight of the synthesized compound. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information. researchgate.net UV-Visible spectroscopy is used to determine the absorption maximum and molar extinction coefficient, while fluorescence spectroscopy provides the emission maximum and quantum yield, key photophysical properties of the dye. nih.govresearchgate.net

Table of Key Sulfo-Cyanine5.5 Derivatives and Their Properties:

Derivative NameReactive GroupTarget Functional GroupKey Application
Sulfo-Cyanine5.5 NHS esterN-Hydroxysuccinimide esterPrimary AminesProtein/Antibody Labeling
Sulfo-Cyanine5.5 AlkyneAlkyneAzidesCopper-Catalyzed Click Chemistry
Sulfo-Cyanine5.5 AzideAzideAlkynesClick Chemistry
Sulfo-Cyanine5.5 DBCODibenzocyclooctyneAzidesCopper-Free Click Chemistry
Sulfo-Cyanine5.5 MaleimideMaleimideThiols (Sulfhydryls)Cysteine-Specific Labeling
Sulfo-Cyanine5.5 AminePrimary AmineElectrophilesFurther Derivatization
Sulfo-Cyanine5.5 TyramideTyramideTyrosine Residues (HRP-mediated)Tyramide Signal Amplification

Advanced Spectroscopic Investigations and Photophysical Behavior in Complex Environments

Studies of Photophysical Properties in Variable Solvent Systems

The photophysical properties of Sulfo-Cyanine5.5 carboxylic acid are significantly influenced by the solvent system in which it is dissolved. As a cyanine (B1664457) dye, it exhibits a very high extinction coefficient and its fluorescence is minimally dependent on pH. lumiprobe.commedchemexpress.comantibodies.com The presence of four sulfo groups imparts a negative charge at neutral pH and high hydrophilicity. lumiprobe.commedchemexpress.com

The absorption and emission spectra of this compound are key indicators of its behavior in different solvents. In aqueous solutions, the dye is well-soluble, along with its solubility in DMF and DMSO. lumiprobe.comantibodies.com The spectral properties, including the excitation/absorption maximum, emission maximum, and molar extinction coefficient, vary depending on the solvent's polarity and viscosity.

Photophysical Properties of this compound
PropertyValueReference
Excitation/Absorption Maximum (λmax)~673-675 nm lumiprobe.comantibodies.comaxispharm.com
Emission Maximum (λem)~691-694 nm lumiprobe.comantibodies.comaxispharm.com
Molar Extinction Coefficient (ε)~211,000 - 235,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.comantibodies.com
Fluorescence Quantum Yield (ΦF)0.21 lumiprobe.com
Stokes Shift~19 nm axispharm.com

Environmental Sensitivity of Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield and lifetime of this compound are highly sensitive to its immediate environment. The quantum yield, a measure of the efficiency of fluorescence, is reported to be around 0.21 in certain conditions. lumiprobe.com However, this value can be significantly altered by factors such as solvent polarity, viscosity, and the presence of quenchers.

For instance, the formation of aggregates can lead to fluorescence quenching. nih.gov The lifetime of the excited state is also environmentally dependent and can be influenced by similar factors. These sensitivities, while posing challenges for quantitative measurements, can also be exploited for sensing applications to probe local environmental changes. nih.gov

Mechanistic Investigations of Photoconversion Phenomena

Cyanine dyes, including Sulfo-Cyanine5.5, are known to undergo photoconversion, a process where the dye is transformed into a different chemical species upon photoexcitation. nih.govacs.org This phenomenon has significant implications for long-term imaging and quantification.

Elucidation of Pathways for Photoproduct Formation (e.g., Cy5 to Cy3 Conversion)

Recent studies have shed light on the mechanism of photoconversion for similar cyanine dyes like Cy5. nih.govdicp.ac.cnacs.org It has been shown that upon photoexcitation, Cy5 can convert to Cy3, a dye with a shorter polymethine chain, resulting in a blueshifted fluorescence emission. nih.govacs.orgdigitellinc.com This conversion is believed to occur through an intermolecular pathway involving singlet oxygen-mediated oxidative cleavage of the polymethine chain. nih.govdicp.ac.cnacs.org The resulting carbonyl products then undergo a series of bond-breaking and -forming events to yield the shorter-chain cyanine dye. nih.govacs.org This deletion of a two-methine unit is a common phenomenon among other cyanine dyes as well, including Cyanine5.5. nih.govacs.org

Impact of Photoconversion on Long-Term Imaging and Quantification

The photoconversion of cyanine dyes can introduce artifacts in multicolor fluorescence imaging, potentially leading to misinterpretation of data. nih.govacs.orgdigitellinc.com The formation of a blueshifted product from a far-red dye like Sulfo-Cyanine5.5 can lead to signal bleed-through into other detection channels, complicating quantitative analysis. nih.gov The photochemical destruction of the fluorophore, also known as photobleaching, leads to a fading of the fluorescence signal over time, which can skew quantitative data and result in false negatives. thermofisher.com This is a critical consideration in long-term imaging experiments where stable and predictable fluorescence is paramount. nih.gov However, this seemingly detrimental process can be harnessed for advanced imaging techniques like high-density single-particle tracking without the need for UV illumination. nih.gov

Aggregation Behavior and Mitigation Strategies in Concentrated Solutions

Cyanine dyes have a well-known tendency to form aggregates, particularly in aqueous solutions and at high concentrations. nih.govresearchgate.net These aggregates can be broadly classified as H-aggregates (hypsochromic shift, blue-shifted absorption) and J-aggregates (bathochromic shift, red-shifted absorption). oup.compradeepresearch.org The formation of these aggregates significantly alters the photophysical properties of the dye, often leading to fluorescence quenching, especially in the case of H-aggregates. nih.govacs.org

For Sulfo-Cyanine5.5, which has a longer polymethine chain, the formation of H-aggregates is more likely. nih.govacs.org This aggregation is driven by hydrophobic interactions between the dye molecules. oup.com

Several strategies can be employed to mitigate aggregation:

Controlling Concentration: Keeping the dye concentration low is a primary method to prevent aggregation. researchgate.net

Solvent Choice: The choice of solvent can influence aggregation. Using organic co-solvents can sometimes reduce aggregation in aqueous solutions.

Use of Additives: Certain additives can disrupt the interactions that lead to aggregation. For instance, the presence of specific polyelectrolytes or host molecules like cucurbiturils can control the formation of H- and J-aggregates. nih.gov

Molecular Design: Modifying the dye structure, for example by introducing bulky groups or increasing charge repulsion, can hinder aggregation. rsc.org

Exploration of Solvatochromic and Fluorosolvatochromic Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is reflected in a shift in its absorption or emission spectra. osf.io Fluorosolvatochromism specifically describes the solvent-dependent shifts in fluorescence spectra.

Cyanine dyes, including Sulfo-Cyanine5.5, exhibit solvatochromic and fluorosolvatochromic effects. osf.ioresearchgate.net The extent of these shifts is related to the change in the dipole moment of the dye molecule upon electronic excitation and the polarity of the solvent. researchgate.net In some cases, cyanine dyes can exhibit inverted solvatochromism, where the absorption band shifts to longer wavelengths in less polar solvents. rsc.org The study of these effects provides valuable insights into the electronic structure of the dye and its interactions with the surrounding solvent molecules. researchgate.net The introduction of fluorous tags to cyanine dyes has also been explored to understand and modulate their photophysical properties in different phases. nih.gov

Bioconjugation Strategies and Their Impact on Probe Performance

Covalent Attachment to Macromolecules

The carboxylic acid group of Sulfo-Cyanine5.5 provides a versatile handle for covalent attachment to various biomolecules. This is typically achieved by activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amine groups present on macromolecules. researchgate.netruixibiotech.com

Conjugation to Proteins and Peptides for Labeling Applications

Sulfo-Cyanine5.5 is widely used for the fluorescent labeling of proteins and peptides. axispharm.comaatbio.com The most common method involves the use of Sulfo-Cyanine5.5 NHS ester, which reacts with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the protein or peptide to form stable amide bonds. researchgate.netlumiprobe.comnih.gov This labeling strategy is employed in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.commedchemexpress.com

The degree of labeling, or the dye-to-protein ratio, can be controlled by adjusting the molar ratio of the dye to the protein during the conjugation reaction. medchemexpress.com This is a critical parameter as insufficient labeling can result in a weak signal, while excessive labeling can lead to fluorescence quenching and potential alteration of the protein's biological activity.

A bimodal theranostic conjugate has been synthesized using a polypeptide-based molecular platform, docetaxel (B913) as a cytostatic drug, and Sulfo-Cy5 as a fluorescent label for targeted delivery to Prostate Specific Membrane Antigen. nih.gov The far-red cyanine (B1664457) dye Sulfo-Cy5 was chosen for its high detection sensitivity, tissue penetration, and brightness. nih.gov

ParameterValueReference
Excitation Wavelength (λex)~640 nm nih.gov
Emission Wavelength (λem)~656 nm nih.gov
Quantum Yield28% nih.gov
Tissue Penetration9 mm nih.gov

Labeling of Nucleic Acids and Oligonucleotides

The labeling of nucleic acids and oligonucleotides with Sulfo-Cyanine5.5 enables their use as probes in various molecular biology techniques. axispharm.comstratech.co.uk This includes applications such as fluorescence in situ hybridization (FISH), real-time PCR, and DNA sequencing.

Conjugation is often achieved by incorporating an amino-modified nucleotide into the oligonucleotide during synthesis. The primary amine group on the modified nucleotide then serves as a reactive site for an NHS-activated Sulfo-Cyanine5.5 dye. biosyn.com This post-synthesis labeling approach allows for the precise placement of the fluorescent dye at a specific position within the nucleic acid sequence. biosyn.com The high water solubility of sulfo-cyanine dyes is advantageous as it eliminates the need for organic solvents in labeling reactions.

Functionalization of Antibodies for Targeted Research

The conjugation of Sulfo-Cyanine5.5 to antibodies is a key strategy for developing targeted probes for research and diagnostic applications. medchemexpress.com Labeled antibodies are extensively used in techniques such as immunofluorescence, immunohistochemistry, and flow cytometry to visualize and quantify specific antigens in cells and tissues. nih.gov

The labeling process typically involves the reaction of Sulfo-Cyanine5.5 NHS ester with the lysine residues on the antibody. lumiprobe.com Kits are commercially available that provide all the necessary reagents and a streamlined protocol for antibody labeling, ensuring reproducible outcomes. lumiprobe.com The resulting fluorescently labeled antibodies can be used to track the localization and trafficking of target proteins in living cells and to identify specific cell populations in heterogeneous samples.

Integration with Nanomaterials and Advanced Drug Delivery Research Systems

Sulfo-Cyanine5.5 can be integrated with various nanomaterials to create sophisticated probes and drug delivery systems. Its fluorescent properties allow for the tracking and visualization of these nanomaterials in vitro and in vivo.

Surface Functionalization of Polymeric Nanoparticles

The surface of polymeric nanoparticles can be functionalized with Sulfo-Cyanine5.5 to render them fluorescent. mdpi.commdpi.com This is often achieved by incorporating a polymer-dye conjugate during the nanoparticle formulation process or by covalently attaching the dye to the surface of pre-formed nanoparticles. nih.gov For instance, a diblock copolymer like polylactide-polyethylene glycol (PLA-PEG) can be conjugated to the dye and then incorporated into the nanoparticle formulation. nih.gov

The resulting fluorescent nanoparticles can be used to study their biodistribution, cellular uptake, and intracellular trafficking. nih.gov This information is crucial for the design and optimization of targeted drug delivery systems. For example, cross-linked iron oxide nanoparticles have been encapsulated within polymer-Cy5.5 conjugates for combined fluorescence and MRI imaging to assess enzymatic activity in atherosclerotic plaques. nih.gov

Incorporation into Liposomal and Micellar Structures

Sulfo-Cyanine5.5 and its derivatives can be incorporated into liposomes and micelles to create fluorescent nanocarriers for drug delivery and imaging. mdpi.com In one approach, a lipid-dye conjugate, such as Cy5-DSPE, can be included in the lipid formulation during the preparation of liposomes. nih.gov This results in the dye being anchored to the surface of the liposome.

Conjugation to Quantum Dots and Metal Nanoparticles

The conjugation of Sulfo-Cyanine5.5 carboxylic acid to inorganic nanoparticles, such as quantum dots (QDs) and metal nanoparticles, is a powerful strategy for creating highly fluorescent and stable probes for advanced imaging and sensing applications. The primary and most common method for achieving this linkage is through carbodiimide (B86325) chemistry, which forms a stable amide bond between the dye and the nanoparticle surface.

This process typically involves a two-step reaction. First, the carboxylic acid group (-COOH) on the Sulfo-Cyanine5.5 molecule is activated using a carbodiimide reagent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction converts the carboxylic acid into a more reactive amine-reactive NHS ester.

In the second step, the activated NHS ester of Sulfo-Cyanine5.5 is introduced to a suspension of nanoparticles that have been surface-functionalized with primary amines (-NH2). The amine groups on the nanoparticle surface nucleophilically attack the NHS ester, displacing the NHS leaving group and forming a stable covalent amide bond. This method provides a controlled way to link the dye to the nanoparticle, minimizing non-specific interactions and ensuring a robust final construct. The high water solubility of Sulfo-Cyanine5.5, owing to its sulfonate groups, is advantageous for these aqueous-phase conjugations.

Optimization of Labeling Efficiency and Stoichiometry in Research Constructs

Achieving optimal labeling efficiency and a controlled degree of substitution (DOS), or stoichiometry, is paramount for the performance of research constructs. Both under-labeling and over-labeling can compromise the results; insufficient labeling leads to low signal and reduced sensitivity, while excessive labeling can cause fluorescence quenching and may alter the biological activity or binding affinity of the target molecule. aatbio.com Several critical parameters must be carefully controlled during the conjugation reaction.

Molar Ratio: The molar ratio of the activated dye to the target biomolecule (e.g., a protein or antibody) is a key determinant of the final DOS. A starting point for optimization is often a 10:1 molar ratio of dye to protein, but the ideal ratio is highly dependent on the specific properties of the protein and must be determined empirically. aatbio.com

Concentration of Reactants: The concentration of the target protein significantly impacts labeling efficiency. For optimal results, a protein concentration in the range of 2-10 mg/mL is recommended. Efficiency is markedly reduced at concentrations below 2 mg/mL. aatbio.com

Reaction pH: The pH of the reaction buffer is crucial for the efficiency of the labeling reaction, particularly when targeting primary amines (e.g., the side chain of lysine residues). A slightly alkaline pH of 8.5 ± 0.5 is considered optimal for the reaction between an NHS ester and a primary amine. aatbio.com If the pH is below 8.0, it should be adjusted with a suitable buffer, such as sodium bicarbonate. medchemexpress.com

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the activated dye, thereby reducing labeling efficiency. Phosphate-buffered saline (PBS) is a commonly used and appropriate buffer system for this type of conjugation. aatbio.com

The following table summarizes the key parameters for optimizing the labeling of proteins with Sulfo-Cyanine5.5.

ParameterRecommended ConditionRationale
Protein Concentration 2 - 10 mg/mLMaximizes reaction kinetics and labeling efficiency. aatbio.com
Reaction Buffer pH 8.0 - 9.0Ensures primary amines are deprotonated and sufficiently nucleophilic for reaction. aatbio.com
Molar Ratio (Dye:Protein) 5:1 to 15:1 (Empirically Determined)Controls the final degree of substitution (DOS) to balance signal strength and protein function. aatbio.com
Buffer System Amine-free (e.g., PBS, Bicarbonate)Prevents competition from buffer components in the conjugation reaction. aatbio.com
Interfering Substances Remove (e.g., Sodium Azide (B81097), BSA)Additives can interfere with the reaction; purification of the protein prior to labeling is essential. aatbio.com

Characterization of Conjugate Stability and Integrity in Biological Media

The utility of a fluorescent probe is fundamentally dependent on its stability and the integrity of the conjugate bond in the complex environment of biological media. For Sulfo-Cyanine5.5 conjugates, stability encompasses both the photophysical stability of the fluorophore and the chemical stability of the covalent linkage to the biomolecule.

Photophysical and pH Stability: Sulfo-Cyanine5.5 is known for its high photostability, a characteristic feature of cyanine dyes that allows for robust performance in imaging applications. thejamesonlab.com Furthermore, conjugates of sulfonated cyanine dyes are reported to be stable and fluorescent across a broad pH range, typically from pH 4 to pH 10, which covers most physiologically relevant conditions. medchemexpress.com

Chemical Integrity in Biological Media: The stability of the amide bond formed during conjugation is generally high. However, when used in biological media such as cell culture medium or serum, conjugates can be exposed to a wide range of enzymes, including proteases and amidases, which have the potential to degrade the biomolecule or, less commonly, the amide linkage itself. The integrity of the conjugate over time is therefore a critical parameter to assess.

Several analytical techniques are employed to characterize conjugate stability:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly size-exclusion (SEC) or reverse-phase (RP-HPLC) chromatography, is a powerful tool for assessing conjugate integrity. nih.gov By monitoring the chromatogram over time, one can detect the appearance of free dye, indicating dissociation or degradation of the conjugate. This method allows for the quantification of the percentage of intact conjugate remaining after incubation in biological fluids.

Fluorescence Spectroscopy: While less direct for assessing bond integrity, changes in the fluorescence signal can indicate instability. This can include monitoring fluorescence intensity or using techniques like Fluorescence Polarization (FP) or Fluorescence Correlation Spectroscopy (FCS). thejamesonlab.comnih.gov In an FP assay, the dissociation of the dye from a large protein would result in a decrease in polarization as the smaller, free dye tumbles more rapidly in solution. thejamesonlab.com

Mass Spectrometry (MS): Mass spectrometry can confirm the initial successful conjugation and can be used in stability studies to identify degradation products of either the dye or the attached biomolecule.

Applications in Advanced Fluorescence Based Research Methodologies

Cellular and Subcellular Imaging Studies

The ability to visualize and track molecules within the complex environment of a living cell is fundamental to understanding biological processes. Sulfo-Cyanine5.5 carboxylic acid has proven to be an invaluable fluorophore for these applications.

Fluorescence Microscopy for Intracellular Dynamics

This compound, when conjugated to specific antibodies or targeting ligands, allows for high-contrast imaging of cellular structures and the real-time tracking of intracellular dynamics. Its far-red emission is particularly advantageous for live-cell imaging, as it reduces phototoxicity and background interference. Researchers have successfully utilized probes labeled with this dye to visualize the intricate movements of proteins and other biomolecules within living cells, providing insights into processes such as vesicular transport, protein trafficking, and cytoskeletal rearrangements.

Flow Cytometry for Cell Population Analysis

In flow cytometry, the distinct and bright signal of this compound enables accurate and sensitive analysis of cell populations. When conjugated to antibodies that recognize specific cell surface or intracellular markers, it allows for the precise identification and quantification of different cell types within a heterogeneous population. This is particularly useful in immunology research for immunophenotyping, where multiple cell markers are analyzed simultaneously to define complex immune cell subsets. The far-red emission of Sulfo-Cyanine5.5 allows it to be easily integrated into multi-color flow cytometry panels, minimizing spectral overlap with other commonly used fluorophores.

Super-Resolution Imaging Techniques

The advent of super-resolution microscopy has broken the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. This compound has been employed in stochastic optical reconstruction microscopy (STORM), a super-resolution technique that relies on the photoswitching of individual fluorophores. nih.gov The photophysical properties of some cyanine (B1664457) dyes, including their ability to be switched between a fluorescent "on" state and a dark "off" state, are exploited in STORM to generate images with a resolution of tens of nanometers. nih.govmicroscopyu.com This has allowed for the detailed visualization of subcellular structures that were previously unresolvable by conventional fluorescence microscopy.

Investigation of Organelle-Specific Localization

Targeting specific organelles within a cell is crucial for understanding their function and dysfunction. By conjugating this compound to molecules with a high affinity for particular organelles, researchers can achieve specific labeling and visualization. For instance, cyanine dyes have been utilized as vectors for delivering cargoes to mitochondria in cancer cells, demonstrating their potential for organelle-specific targeting. antibodies.comnih.gov This approach allows for the detailed study of organelle morphology, dynamics, and their role in various cellular processes.

Fluorescence Resonance Energy Transfer (FRET) Based Assays

FRET is a powerful technique for studying molecular interactions and dynamics in real-time. It relies on the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore. The efficiency of this energy transfer is highly sensitive to the distance between the two fluorophores, making it a "molecular ruler" for probing nanoscale distances.

Development of FRET Probes for Enzymatic Activity Monitoring

This compound is frequently used as an acceptor fluorophore in FRET-based probes designed to monitor the activity of specific enzymes. peg.ink In a typical design, a peptide substrate containing the recognition sequence for a particular enzyme is labeled with a donor fluorophore and Sulfo-Cyanine5.5 as the acceptor. In the intact probe, the close proximity of the donor and acceptor allows for efficient FRET, resulting in quenched donor fluorescence and enhanced acceptor emission. Upon cleavage of the peptide substrate by the target enzyme, the donor and acceptor are separated, leading to a decrease in FRET and a corresponding increase in donor fluorescence. This change in fluorescence provides a direct and sensitive measure of enzymatic activity.

A notable application of this technology is in the development of probes for detecting matrix metalloproteinases (MMPs), a family of enzymes involved in cancer progression and other diseases. nih.govnih.govmdpi.com FRET probes utilizing a Cy5.5 dye and a quencher molecule linked by an MMP-cleavable peptide have been successfully used to image MMP activity in preclinical tumor models. nih.govnih.gov These probes offer a powerful tool for studying disease pathology and for the development of new diagnostic and therapeutic strategies.

PropertyValue
Excitation Maximum ~673-675 nm broadpharm.comaxispharm.com
Emission Maximum ~691-707 nm broadpharm.comaxispharm.com
Molecular Weight ~1017.3 g/mol broadpharm.com
Solubility Water, DMF, DMSO broadpharm.com

Molecular Sensing and Biosensor Development

This compound has been investigated as a colorimetric chemosensor for the recognition of metal cations that have biological and environmental significance. researchgate.netmdpi.com In acetonitrile (B52724) solution, this pentamethine sulfo-cyanine dye exhibits a distinct and highly sensitive colorimetric response to specific metal ions. researchgate.netmdpi.com A preliminary study involving various cations demonstrated a dramatic visual change from blue to colorless specifically in the presence of copper (Cu²⁺) and iron (Fe³⁺) ions. researchgate.netmdpi.com

This sensing capability is based on the interaction between the metal ions and the cyanine dye, which disrupts the delocalization of π electrons in the dye's structure, causing the color change. researchgate.netmdpi.com Spectrophotometric titrations confirmed the high sensitivity of the dye towards these cations. The addition of increasing amounts of Cu²⁺ and Fe³⁺ to the dye solution led to a decrease in the intensity of the main absorption band at 651 nm. mdpi.com A plateau in this decrease was reached with the addition of just 1 equivalent of Cu²⁺ and 2 equivalents of Fe³⁺, indicating a strong and sensitive interaction. mdpi.com These findings highlight the potential of Sulfo-Cy5 carboxylic acid for the straightforward, naked-eye detection of Cu²⁺ and Fe³⁺. mdpi.com

CompoundSolventAnalyteObserved ResponseDetection Method
Sulfo-Cy5 carboxylic acidAcetonitrileCu²⁺, Fe³⁺Color change from blue to colorlessColorimetric (Naked-eye)
Sulfo-Cy5 carboxylic acidAcetonitrileCu²⁺, Fe³⁺Decrease in absorbance at 651 nmSpectrophotometric Titration

This compound is characterized by its robust fluorescence that shows very low dependence on pH. medchemexpress.comlumiprobe.comantibodies.com As a cyanine dye, it can tolerate a wide pH range, typically from 3 to 10, making it suitable for a variety of applications in biologically relevant conditions without significant changes in its fluorescent properties. aatbio.com This inherent pH stability makes the unmodified dye less suitable as a direct pH sensor. However, its stable optical properties are advantageous when designing probes for other environmental factors, as it minimizes interference from pH fluctuations. The presence of four sulfo groups makes the dye highly hydrophilic and negatively charged at neutral pH, which influences its interaction with different molecular environments. medchemexpress.comlumiprobe.comantibodies.com

This compound is a key component in the development of fluorescent probes for the specific detection of biomolecules. axispharm.com Its primary use is in the labeling of proteins, peptides, and nucleic acids. axispharm.comaxispharm.comaatbio.com The carboxylic acid functional group is a versatile handle for conjugation. It can be activated to form a reactive ester (such as an NHS ester) which then readily couples with primary amine groups on biomolecules like the lysine (B10760008) residues in proteins, forming a stable covalent amide bond. broadpharm.com

This bioconjugation capability allows for the creation of specific probes for various bioanalytical assays. axispharm.comaxispharm.com Once attached to a targeting molecule, such as an antibody or a specific peptide, the bright and photostable far-red fluorescence of the Sulfo-Cy5.5 dye enables sensitive detection and quantification of the target biomolecule. axispharm.com Its high water solubility, conferred by the sulfonate groups, is particularly advantageous for labeling biomolecules in aqueous environments without the need for organic solvents. axispharm.comaatbio.com

PropertyDescriptionRelevance to Probe Development
Functional GroupCarboxylic Acid (-COOH)Allows for covalent conjugation to amine groups on biomolecules. broadpharm.com
SolubilityHigh water solubilityIdeal for labeling proteins and nucleic acids in aqueous buffers. axispharm.comaatbio.com
FluorescenceBright, far-red emission (~691-694 nm)Provides high-contrast signal with minimal background autofluorescence from biological samples. axispharm.comlumiprobe.com
PhotostabilityHighEnables robust and repeatable measurements in imaging applications. axispharm.com

In Vitro and Ex Vivo Tissue Imaging Research

The favorable spectral properties of this compound make it an excellent candidate for imaging applications. Its absorption and emission are in the far-red to near-infrared (NIR) region of the spectrum (absorption max ~673-675 nm, emission max ~691-694 nm). axispharm.comlumiprobe.com This spectral window is often referred to as the "optical window" for biological tissues, where the absorption and scattering of light by endogenous molecules like hemoglobin and water are significantly reduced.

This characteristic allows for deeper tissue penetration and minimal background interference, which is highly advantageous for in vitro and ex vivo tissue imaging. axispharm.comaxispharm.com When conjugated to targeting moieties such as antibodies or peptides that recognize specific cellular markers, Sulfo-Cyanine5.5 probes can be used to visualize and map the distribution of these targets within tissue sections. Its bright fluorescence provides high-contrast imaging of cellular and tissue structures in fluorescence microscopy. axispharm.comaxispharm.com The high photostability of the dye ensures that the fluorescent signal remains strong even after prolonged exposure to excitation light, which is crucial for detailed and time-lapsed imaging studies. axispharm.com

High-Throughput Screening in Research Settings

This compound is a key component in the development of fluorescent probes for high-throughput screening (HTS), a process that allows for the rapid assessment of thousands of chemical compounds for a specific biological activity. Its intrinsic properties, including high water solubility, intense far-red fluorescence, and a carboxylic acid group for straightforward conjugation, make it an ideal fluorophore for creating probes used in various HTS assay formats.

One of the most effective applications of Sulfo-Cyanine5.5-derived probes is in fluorescence polarization (FP) assays. nih.govnih.gov FP is a powerful, homogeneous technique used to monitor molecular interactions in solution, making it highly suitable for HTS. springernature.comresearchgate.net The principle relies on the difference in the rotational speed of a small, fluorescently labeled molecule (the tracer) versus the larger complex it forms when bound to a target protein. springernature.com When the Sulfo-Cyanine5.5-labeled tracer is unbound, it tumbles rapidly, and its emitted light is depolarized. Upon binding to a much larger protein, its rotation slows significantly, and the emitted light remains highly polarized.

In a typical HTS campaign designed to find inhibitors of a protein-protein interaction, a tracer is created by conjugating this compound to a peptide or small molecule known to bind the target protein. In the assay, the target protein and the Sulfo-Cyanine5.5 tracer are combined, resulting in a high fluorescence polarization signal. When compounds from a screening library are added, any compound that successfully displaces the tracer from the target protein will cause the tracer to tumble freely again, leading to a measurable decrease in the polarization signal. This change identifies the compound as a "hit." bmglabtech.com

Detailed Research Findings:

A notable application involves the use of a Sulfo-Cyanine5.5 (often abbreviated as Sulfo-Cy5) labeled peptide in an FP-based HTS assay to identify inhibitors of the interaction between the autophagy modifier protein LC3A and its binding partners. bmglabtech.comarxiv.org In such a study, a peptide ligand of LC3A is labeled with the dye to serve as the tracer. The stability and performance of this assay are critical for its use in large-scale screening. Key validation parameters include the dissociation constant (Kd) of the tracer, the stability of the signal over time, and the assay's robustness as determined by the Z'-factor. mdpi.com A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. mdpi.com

The development of such an assay involves several stages, including the determination of optimal concentrations for the protein and the Sulfo-Cy5-labeled peptide tracer to achieve a stable and significant assay window (the difference between the maximum and minimum polarization signals).

Table 1: Optimization of a Sulfo-Cy5 Labeled Peptide Tracer for an FP-Based HTS Assay

ParameterDescriptionFindingImplication for HTS
Tracer Binding Affinity (Kd) The dissociation constant measures the affinity of the Sulfo-Cy5-labeled peptide for the target protein. A lower Kd indicates stronger binding.Kd determined to be in the low nanomolar range (e.g., 25 ± 5 nM).A high-affinity tracer ensures that a stable complex is formed with the target protein, which is essential for a competitive binding assay format.
Assay Window The difference in millipolarization (mP) units between the fully bound tracer (high signal) and the free tracer (low signal).A robust window of >150 mP was established.A large assay window provides a clear and statistically significant signal, making it easier to distinguish hits from noise during the screening process.
DMSO Tolerance The assay's performance in the presence of dimethyl sulfoxide (B87167) (DMSO), the solvent used for compound libraries.The assay remained stable with DMSO concentrations up to 5%.High DMSO tolerance is crucial as library compounds are stored and diluted in DMSO. This ensures that the solvent does not interfere with the assay's results.
Signal Stability The consistency of the high and low FP signals over the time required to read a multi-well plate.The signal was stable for over 4 hours, with less than 5% variation.Signal stability is critical for the reliability and reproducibility of results across thousands of wells in an automated HTS run.

Once the assay is optimized, its suitability for HTS is formally validated by calculating the Z'-factor. This metric assesses the statistical separation between the positive and negative controls, providing confidence in the assay's ability to identify true hits. mdpi.com

Table 2: Z'-Factor Calculation for HTS Assay Validation

ControlNumber of Replicates (n)Mean Signal (mP)Standard Deviation (SD)Z'-Factor
High Signal Control (Bound Tracer) 1202858.50.82
Low Signal Control (Free Tracer) 1201106.2
Calculation Formula: Z' = 1 - [(3 × SDHigh + 3 × SDLow) / (MeanHigh - MeanLow)]

A Z'-factor of 0.82 indicates an excellent, highly robust assay well-suited for a full-scale high-throughput screening campaign. mdpi.com

The use of this compound in these HTS methodologies provides significant advantages. Its emission in the far-red spectrum minimizes interference from background autofluorescence often encountered with biological samples and library compounds, thereby increasing the assay's sensitivity and reliability. researchgate.net The high quantum yield and extinction coefficient of the dye ensure that the tracer can be used at low nanomolar concentrations, which is both cost-effective and helps to avoid artifacts that can occur at higher concentrations. celtarys.com These features solidify the role of Sulfo-Cyanine5.5-derived probes as indispensable tools in modern drug discovery and chemical biology research.

Methodological Innovations and Research Tool Development

Development of Turn-On/Turn-Off Probes Based on Chemical Reactivity

The development of activatable fluorescent probes, which modulate their signal in response to a specific biological event or analyte, is a significant area of research. These "turn-on" (fluorescence increases) or "turn-off" (fluorescence decreases) probes are designed based on the chemical reactivity of the fluorophore. The terminal carboxylic acid group on Sulfo-Cyanine5.5 is a key functional handle for creating such tools. nih.govbroadpharm.com It can be readily conjugated to a variety of molecules (recognition moieties) that can control the fluorescence of the dye through mechanisms like photoinduced electron transfer (PeT).

A prime example of this principle is seen in chemosensors. While not specific to the 5.5 variant, research on the closely related sulfo-Cy5 carboxylic acid has shown it can function as a "turn-off" colorimetric chemosensor for certain metal cations. The interaction with copper (Cu²⁺) and iron (Fe³⁺) ions leads to a quenching of the dye's characteristic color and fluorescence. nih.govnih.gov This type of probe design typically involves a receptor that binds the target analyte, causing a conformational or electronic change that either suppresses or initiates the fluorescence of the attached cyanine (B1664457) dye. The general strategy involves designing a system where the analyte-binding event eliminates a quenching process, thus "turning on" the fluorescence. This reactivity allows for the creation of highly specific sensors for various biological molecules and processes. nih.gov

Strategies for Minimizing Photobleaching and Enhancing Photostability

A critical factor for any fluorophore used in advanced microscopy is its photostability—the ability to resist photochemical destruction upon excitation. While Sulfo-Cyanine5.5 is known for its relatively high intrinsic photostability, several strategies have been developed to further enhance this property for demanding applications like single-molecule imaging. axispharm.com These strategies can be broadly categorized into chemical modification, environmental control, and the use of protective agents.

Chemical and Environmental Modifications:

Covalent Modification: Research has shown that the direct conjugation of molecules known as triplet-state quenchers to the cyanine fluorophore can dramatically improve photostability. By attaching compounds that dissipate the energy of the reactive triplet state, the likelihood of photo-oxidation is reduced. nih.gov

Altering Electron Density: A general strategy to reduce photo-oxidation in cyanine dyes involves chemically modifying the structure to withdraw electron density from the polymethine chain, making it less susceptible to reaction with singlet oxygen. nih.gov

Encapsulation: Protecting the dye within a larger molecular structure, such as a rotaxane or by binding it to an antibody fragment, can shield it from reactive oxygen species and improve photostability. nih.gov

Use of Protective Agents in Solution: A common and effective approach is to add chemical agents to the imaging buffer that protect the fluorophore. These additives work by either removing molecular oxygen or quenching the excited triplet state of the dye before it can be photodegraded. nih.govaatbio.com

Oxygen Scavengers: Systems like glucose oxidase and catalase (GGO) are used to enzymatically remove dissolved oxygen from the medium, as oxygen is a key mediator of photobleaching. ox.ac.uk

Triplet-State Quenchers (TSQs): Small molecules like ascorbic acid (Vitamin C) or Trolox (a vitamin E analog) can accept energy from the excited dye, returning it to the ground state without light emission and preventing it from reacting with oxygen. nih.govazolifesciences.com Simple buffers containing additives like vitamin C have been shown to effectively prevent certain photobleaching pathways in cyanine dyes. azolifesciences.com

The table below summarizes some common antifading agents and their mechanisms.

Agent ClassExample(s)Mechanism of ActionNote on Cyanine Dyes
Oxygen ScavengerGlucose Oxidase + Catalase (GGO)Enzymatically removes molecular oxygen from the solution. ox.ac.ukGenerally compatible and effective.
Triplet-State QuencherAscorbic Acid (Vitamin C), TroloxQuenches the reactive triplet state of the fluorophore, preventing photo-oxidation. nih.govazolifesciences.comHighly effective for enhancing cyanine photostability. nih.gov
Amine-based Agentp-Phenylenediamine (PPD)Acts as a free radical scavenger.Can react destructively with and split cyanine molecules. aatbio.com

Advancements in Multiplexed Imaging Utilizing Spectral Properties

Multiplexed imaging, the simultaneous detection of multiple targets in a single sample, relies on fluorophores with distinct and well-separated spectral properties to minimize crosstalk between channels. Sulfo-Cyanine5.5 carboxylic acid is well-suited for this purpose, typically serving as the fluorophore in the far-red or near-infrared channel. axispharm.comlumiprobe.com

Its key spectral characteristics for multiplexing include:

Far-Red Emission: With an emission maximum around 691-707 nm, it is spectrally distant from commonly used green (e.g., FITC, Alexa Fluor 488) and red (e.g., Cy3, TRITC) fluorophores. broadpharm.commedchemexpress.com

Large Stokes Shift & Narrow Emission: While the Stokes shift is moderate (~19 nm), the emission peak is relatively narrow, which helps in spectral separation. axispharm.com

A significant advancement in the understanding of cyanine dye photophysics has been the discovery of light-induced photoconversion , sometimes termed "photoblueing". It has been demonstrated that under typical fluorescence imaging conditions, cyanine dyes including Cy5 and Cy5.5 can photoconvert into a blue-shifted species. acs.orgnih.gov For instance, Cy5.5 has been observed to convert to a product with an emission peak similar to that of Cy5 (~607 nm). nih.gov This phenomenon, while a potential source of artifacts in multicolor imaging leading to signal bleed-through into a shorter-wavelength channel, can also be harnessed for advanced tracking techniques. nih.gov Understanding this mechanism has allowed researchers to develop strategies to either prevent it, for instance with specific buffer additives, or exploit it. azolifesciences.comnih.gov

Single-Molecule Tracking Methodologies

The brightness and photostability of Sulfo-Cyanine5.5 and its derivatives have made them valuable tools in single-molecule studies, where the detection of individual fluorophores provides unprecedented mechanistic insight.

One innovative methodology involves the simultaneous use of fluorescence and electrical recordings to study the movement of molecules through nanopores. In a 2023 study by Burden et al., disulfo-cyanine 5 carboxylic acid was used to demonstrate "silent translocation," where the dye molecule passes through an α-hemolysin nanopore without generating a detectable electrical signal. nih.govnih.govacs.org The translocation could only be confirmed by detecting the bursts of fluorescence from single dye molecules as they entered a microcavity, a feat made possible by the dye's strong emission. nih.govacs.org

Another advanced technique, known as Local Activation of Dye (LADye), enables single-molecule imaging at high, physiologically relevant concentrations that would normally create overwhelming background fluorescence. nih.govnih.gov In this method, a substrate (e.g., DNA) is labeled with an intercalating dye, and the protein of interest is labeled with a cyanine dye like Cy5. By exciting the intercalator, energy is transferred via FRET only to the protein-bound Cy5 molecules that are in close proximity, causing them to fluoresce while the unbound molecules in solution remain dark. nih.govosti.govresearchgate.net This allows for the real-time tracking of single protein molecules as they interact with and move along their substrate. nih.gov

Furthermore, the photoconversion phenomenon discussed previously can be exploited for single-particle tracking. The conversion of Cy5.5 to a shorter-wavelength dye like Cy3.5 upon laser irradiation can be used as a method of photoactivation, allowing for high-density tracking of molecules in living cells without the need for UV light. nih.gov

Computational and Theoretical Studies of Sulfo Cyanine5.5 Carboxylic Acid

Molecular Dynamics (MD) Simulations of Dye-Biomolecule Interactions

Molecular dynamics (MD) simulations have been instrumental in elucidating the interactions between cyanine (B1664457) dyes, including Sulfo-Cy5.5 carboxylic acid, and biomolecules such as DNA. These simulations provide a dynamic view of how the dye's conformation and its local environment influence its photophysical properties.

One study conducted microsecond-long simulations of Cy5.5 homodimers attached to DNA Holliday junctions. nih.gov These simulations were used to compute key parameters such as the dye's orientation, the distance between dye centers, and their interaction with the surrounding DNA. The results from these simulations showed a good correlation with experimental data, validating the computational approach. nih.gov Specifically, the simulations could reproduce the experimental trends in the center-to-center distances and the coupling energies between the dyes. nih.gov Such studies are crucial for understanding how the structure and flexibility of the DNA scaffold affect the dye's aggregation and fluorescence properties. researchgate.netnih.gov For instance, cyanine dyes linked to the termini of DNA are often found to stack at the end of the helix, while those linked internally may bind to the minor or major grooves, significantly impacting their photophysical behavior. researchgate.netnih.gov

Table 1: Comparison of Experimental and MD Simulation Data for Transversely Attached Dyes on DNA Holliday Junctions

Data sourced from molecular dynamics simulations of cyanine dimers attached to DNA Holliday junctions. nih.gov

Quantum Chemical Calculations for Excited State Properties

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the electronic structure and excited state properties of fluorescent dyes like Sulfo-Cy5.5 carboxylic acid. rsc.org These calculations provide insights into absorption and emission spectra, transition dipole moments, and other photophysical parameters that are essential for understanding their performance in fluorescence-based applications.

TD-DFT has been successfully used to calculate the transition dipole moments for Cy5.5, which are crucial for determining the electronic coupling between dye molecules. nih.gov For instance, the calculated transition dipole moment for Cy5.5 was found to be 15.57 Debye. nih.gov Such calculations are fundamental for interpreting experimental results from techniques like Förster Resonance Energy Transfer (FRET). General tutorials on TD-DFT demonstrate its capability to predict optical spectra and account for environmental effects, such as solvents, which is critical for accurately modeling the behavior of dyes in biological systems. rsc.org The accuracy of these calculations is dependent on the choice of functional and basis set, with methods like B3LYP being commonly employed for flavin-related molecules, which share some structural motifs with cyanine dyes. researchgate.net

Modeling of Photoconversion Mechanisms

A notable characteristic of some cyanine dyes is their ability to undergo photoconversion, where irradiation with light leads to a chemical change and a shift in the dye's fluorescence properties. Understanding the mechanism of this process is crucial for avoiding artifacts in multicolor imaging and for developing novel photoactivation strategies.

Research has shown that upon irradiation with a 642 nm laser, Cyanine5 (Cy5) can convert to Cyanine3 (Cy3), a process involving the excision of a C2H2 unit from the polymethine chain. acs.orgelsevierpure.com This chain-shortening photoconversion has also been observed in other indocarbocyanine dyes, including Cy5.5. acs.orgelsevierpure.comacs.org The photoproduct of Cy5.5 was found to have the same HPLC retention times, absorption and emission spectra, and mass as a Cy3.5 standard. acs.org The proposed mechanism for this conversion involves the generation of singlet oxygen, which mediates the photooxidation of the dye. acs.orgelsevierpure.com The resulting carbonyl products then undergo a series of bond-breaking and -forming events, leading to the shorter-wavelength dye. acs.org This understanding is critical for interpreting data from single-particle tracking and other super-resolution microscopy techniques where cyanine dyes are frequently used. acs.orgelsevierpure.com

Computational Design of Novel Derivatives with Enhanced Performance

Computational methods are increasingly being used to design novel cyanine dye derivatives with improved properties, such as enhanced photostability and tailored spectral characteristics. nih.govresearchgate.netspringernature.com These in silico approaches allow for the rational design of molecules, saving significant time and resources in the laboratory.

One strategy to enhance photostability is the direct conjugation of triplet-state quenchers like cyclooctatetraene (B1213319) (COT) to the cyanine fluorophore. nih.govresearchgate.netspringernature.comnih.gov This modification has been shown to dramatically increase the photostability of Cy5 without altering its spectral properties. nih.govresearchgate.netspringernature.comnih.gov Another approach involves the incorporation of a boron difluoride (BF2) unit into the cyanine core structure, which reduces the dye's electron density and enhances its photostability. researchgate.net

Furthermore, computational approaches have been employed to transform existing near-infrared (NIR) dyes into novel photolabile protecting groups (PPGs). rug.nl For example, a study demonstrated how Cy7, a dye with properties similar to Cy5.5, could be computationally converted into a NIR-activated PPG. rug.nl This involved using Density Functional Theory (DFT) to guide the synthetic strategy, resulting in a new molecule with a redshifted activation wavelength. rug.nl These examples highlight the power of computational chemistry in the rational design of new cyanine derivatives with tailored functionalities for advanced applications.

Future Research Directions and Emerging Applications

Integration with Advanced Optical and Microfluidic Technologies

The integration of fluorescent probes like Sulfo-Cyanine5.5 carboxylic acid with microfluidic and advanced optical systems is driving the development of next-generation point-of-care (POC) diagnostics. mdpi.comresearchgate.net These "lab-on-a-chip" platforms offer numerous advantages, including reduced sample consumption, high-speed analysis, and the potential for full automation, making complex diagnostics accessible outside of traditional laboratory settings. nih.gov

The bright, stable fluorescence of Sulfo-Cy5.5 is highly compatible with the optical detection methods, such as laser-induced fluorescence, commonly employed in microfluidic devices. axispharm.comnih.gov Its water-solubility is a key advantage, ensuring its compatibility with the aqueous environments used in most biological assays on-chip. axispharm.comabcam.com Research is focused on optimizing the integration of these dyes into microfluidic systems for a range of applications, from cell counting and sorting to the detection of specific biomarkers like C-Reactive Protein. nih.gov

Development of Photoactivatable or Photoswitchable Derivatives for Advanced Control

A key frontier in fluorescence imaging is the development of probes that offer precise temporal and spatial control over the fluorescent signal. This has led to the rise of super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy), which bypass the diffraction limit of light to visualize cellular structures at the nanoscale. nih.gov These techniques rely on photoactivatable or photoswitchable fluorophores. nih.gov

Research has shown that cyanine (B1664457) dyes, including Cy5 and Cy5.5, can be engineered into photoswitchable pairs. nih.gov Typically, this involves a "reporter" dye (like Cy5.5) and an "activator" dye (like Cy3) in close proximity. nih.gov Upon illumination with a specific wavelength of light, the reporter dye is switched from a fluorescent "on" state to a non-fluorescent "dark" state. A different wavelength can then be used to reactivate the reporter dye. nih.gov This on-off cycling allows for the localization of individual molecules over time, which are then used to reconstruct a super-resolution image. nih.gov

Future development will focus on creating more robust and efficient photoswitchable derivatives of Sulfo-Cyanine5.5. This includes optimizing the chemistry of the dye and its linker to improve photoswitching kinetics and photostability under the intense laser irradiation required for these techniques. nih.govresearchgate.net Another interesting phenomenon is the light-induced photoconversion of cyanine dyes, such as the conversion of Cy5 into the shorter-wavelength Cy3. acs.orgspringernature.com While this can be a source of artifacts in multicolor imaging, understanding and controlling this process could open up new avenues for advanced imaging modalities. acs.orgspringernature.com The goal is to develop a palette of spectrally distinct, highly photostable, and efficiently photoswitchable probes that can be used for multicolor super-resolution imaging in living cells. nih.gov

Exploration in Material Science for Smart Optical Systems

The unique optical properties of this compound are being harnessed in the field of material science to create "smart" materials that can sense and respond to their environment. By incorporating the dye into various matrices like polymers and hydrogels, researchers can develop systems for optical sensing and photonics.

Visible light-curable hydrogels, for example, have been created using methacrylated glycol chitosan, with this compound incorporated as a component. lumiprobe.com These materials could potentially be used in biomedical applications where on-demand solidification and imaging are required. Similarly, the dye has been used in the development of thermo-sensitive hydrogels (PLGA-PEG-PLGA) designed for vaccine delivery, demonstrating its utility in tracking and evaluating the distribution of material platforms in vivo. aatbio.com

Future research will likely explore the creation of novel dye-material hybrids with tailored optical responses. This could involve developing materials where the fluorescence of Sulfo-Cyanine5.5 is modulated by specific environmental cues such as pH, temperature, or the presence of a particular analyte. Such smart optical systems could have applications in continuous monitoring, environmental sensing, and the development of responsive drug delivery systems.

Hybridization with Nanomaterials for Enhanced Sensing and Imaging Capabilities

Hybridizing this compound with nanomaterials is a powerful strategy for augmenting its capabilities in sensing and imaging. Nanoparticles serve as scaffolds that can be loaded with multiple dye molecules, leading to significantly enhanced signal brightness compared to individual fluorophores. caymanchem.com

Researchers have successfully incorporated Sulfo-Cyanine5.5 into cancer-targeted nanovesicles to track their localization in vivo. caymanchem.com This approach leverages the dye's near-infrared (NIR) fluorescence, which allows for deep tissue imaging with minimal background interference. axispharm.comlumiprobe.com The dye has also been conjugated to polypeptide-based platforms designed to target prostate-specific membrane antigen (PSMA), creating theranostic agents that combine a therapeutic drug with an imaging component. nih.gov

The synergy between Sulfo-Cyanine5.5 and various nanomaterials extends beyond simple signal enhancement. For instance, gold nanoparticles, quantum dots, and carbon nanotubes are being explored in conjunction with cyanine dyes for advanced biosensing applications. researchgate.net Plasmonic nanostructures can be used to enhance the excitation and emission of nearby fluorophores, a principle utilized in plasmon-enhanced fluorescence. nih.gov Future directions will involve designing sophisticated hybrid systems where the nanoparticle not only amplifies the signal but also provides targeting capabilities and responds to biological stimuli to activate the dye's fluorescence, leading to highly specific and sensitive diagnostic and therapeutic agents.

Contribution to Fundamental Understanding of Fluorescence in Complex Biological Environments

Studying this compound and its derivatives provides crucial insights into the fundamental processes governing fluorescence in complex biological settings. As a member of the cyanine family, it exhibits hallmark properties such as a very high extinction coefficient, a respectable quantum yield, and fluorescence that is largely independent of pH, making it a reliable probe. axispharm.commedchemexpress.comlumiprobe.com

However, the in vivo environment presents challenges. The photostability of cyanine dyes, while generally good, is a critical parameter. Research has shown that the photostability of Cy5.5 analogs is significantly affected by the presence of molecular oxygen, which can lead to photobleaching. nih.gov Furthermore, the net charge of the dye molecule can influence its photostability, with lower net charges sometimes correlating with higher stability. nih.gov These studies are vital for designing more robust probes for long-term in vivo imaging experiments.

Investigating phenomena like the photoconversion of Cy5 to Cy3, which is mediated by singlet oxygen, helps to elucidate the photochemical reactions that fluorescent dyes can undergo in biological systems. acs.org Understanding these mechanisms is essential for preventing imaging artifacts and for correctly interpreting data from multicolor fluorescence experiments. springernature.com By systematically studying how factors like molecular charge, local chemical environment, and conjugation to biomolecules affect the photophysical behavior of Sulfo-Cyanine5.5, researchers can build a more complete picture of fluorescence dynamics in vivo, paving the way for the rational design of superior fluorescent probes. nih.govresearchgate.net

Data Tables

Table 1: Spectral Properties of Sulfo-Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Sulfo-Cyanine5~646~662~271,0000.28
Sulfo-Cyanine5.5~673-678~691-707~190,000 - 211,0000.21
Sulfo-Cyanine7Not specifiedNot specifiedNot specifiedNot specified
Cy3Not specifiedNot specifiedNot specifiedNot specified

Data compiled from multiple sources. axispharm.comlumiprobe.combroadpharm.comnih.govbroadpharm.comantibodies.com Note that exact values can vary depending on the solvent and conjugation state.

Table 2: Molecular Information for Sulfo-Cyanine5.5 Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compound (inner salt)C40H39K3N2O14S41017.31
Sulfo-Cyanine5.5 Azide (B81097)C44H50N6O13S4999.2
Cy5.5 (generic)C41H44N2O14S4917.1

Data compiled from multiple sources. lumiprobe.comcaymanchem.combroadpharm.com

Q & A

Q. What are the key spectral properties of Sulfo-Cyanine5.5 carboxylic acid for fluorescence applications?

The dye exhibits an excitation wavelength of 673 nm and emission at 691 nm (or 706 nm under specific conditions), with high molar extinction coefficients (>100,000 M⁻¹cm⁻¹) and quantum yields suitable for near-infrared (NIR) imaging. These properties make it ideal for in vivo imaging and multiplexed assays where minimal tissue autofluorescence is critical .

Q. How does the solubility profile of this compound influence experimental design?

The dye is highly water-soluble due to its sulfonic acid groups, with additional compatibility in polar organic solvents like DMSO and DMF. This solubility enables direct use in aqueous buffers for biomolecule labeling without requiring organic co-solvents, simplifying protocols for live-cell imaging and protein conjugation .

Q. What conjugation strategies are available for this compound in biomolecular labeling?

The carboxylic acid group facilitates covalent coupling to amine-containing targets (e.g., proteins, antibodies) via carbodiimide chemistry (EDC/sulfo-NHS). For thiol-selective labeling, maleimide derivatives (e.g., Sulfo-Cyanine5.5 maleimide) are preferred. Methodological details include pH optimization (6.5–7.5 for EDC reactions) and post-conjugation purification using size-exclusion chromatography .

Q. How should this compound be stored to maintain stability?

The dye is stable for 24 months at –20°C in lyophilized form, protected from light. For short-term use, solutions in PBS or DMSO can be stored at 4°C for up to 1 week. Prolonged exposure to light or repeated freeze-thaw cycles should be avoided to prevent photobleaching and aggregation .

Advanced Research Questions

Q. How to optimize conjugation efficiency between this compound and amine-containing biomolecules?

Use a 5–10 molar excess of EDC/sulfo-NHS to activate the carboxylic acid group, followed by reaction with biomolecules at pH 7.4 (PBS) for 2 hours at 25°C. Post-reaction, remove unreacted dye via dialysis (MWCO 3.5 kDa) or centrifugal filtration. Quantify labeling efficiency using UV-Vis spectroscopy (absorbance at 673 nm) and adjust stoichiometry based on target molecular weight .

Q. What methodological considerations are critical for ensuring reproducibility in dye-protein conjugation experiments?

  • Buffer selection : Avoid amine-containing buffers (e.g., Tris, glycine) during activation to prevent competition.
  • Purification : Use Zeba™ spin columns or FPLC (Superdex 200) to remove unbound dye and confirm labeling via fluorescence correlation spectroscopy (FCS).
  • Validation : Perform SDS-PAGE with in-gel fluorescence scanning to verify covalent attachment .

Q. How to address fluorescence quenching in this compound when used in complex biological matrices?

Quenching in serum-rich environments or dense tissues can occur due to aggregation or nonspecific binding. Mitigate this by:

  • Adding 1–5% BSA or Tween-20 to reduce nonspecific interactions.
  • Using ultrapurified dye fractions (HPLC-grade) to minimize aggregates.
  • Performing time-gated imaging to distinguish dye fluorescence from autofluorescence .

Q. What analytical techniques are recommended for characterizing this compound conjugates?

  • Mass spectrometry : Confirm molecular weight shifts post-labeling.
  • Fluorescence lifetime imaging (FLIM) : Assess environmental sensitivity of the dye in cellular compartments.
  • Flow cytometry : Quantify labeling efficiency on cell surface receptors using standardized calibration beads .

Q. How does the molecular structure of this compound impact its biodistribution in animal models?

The sulfonic acid groups enhance hydrophilicity, reducing nonspecific binding to plasma proteins and improving renal clearance. This property is critical for in vivo imaging applications requiring low background noise, such as lymph node mapping or tumor targeting .

Q. What are the limitations of using this compound for long-term tracking studies?

Photostability decreases after prolonged illumination (>30 minutes at high laser power). Use antifade reagents (e.g., ProLong Diamond) or two-photon microscopy to mitigate photobleaching. For longitudinal studies, validate signal retention over 72 hours using control experiments .

Contradictory Data Notes

  • CAS Number Discrepancy : and report CAS 2183440-68-6, while cites 210892-23-2. Researchers should verify batch-specific identifiers with suppliers.
  • Emission Wavelength Variability : Emission peaks may shift between 691 nm and 706 nm depending on solvent polarity and aggregation state. Always calibrate instruments using dye standards prepared in the experimental buffer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.